Syringaldehyde

Catalog No.
S596435
CAS No.
134-96-3
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syringaldehyde

CAS Number

134-96-3

Product Name

Syringaldehyde

IUPAC Name

4-hydroxy-3,5-dimethoxybenzaldehyde

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3

InChI Key

KCDXJAYRVLXPFO-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

2,6-Dimethoxy-4-formylphenol; 3,5-Dimethoxy-4-hydroxybenzaldehyde; 4-Formyl-2,6-dimethoxyphenol; 4-Hydroxy-3,5- dimethoxybenzaldehyde; Cedar aldehyde; Gallaldehyde 3,5-dimethyl ether; NSC 41153; SM 707; Syringaldehyde; Syringic aldehyde; VND 3207

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=O

The exact mass of the compound Syringaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41153. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of hydroxybenzaldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is a high-value, lignin-derived aromatic monomer characterized by a para-hydroxyl group flanked by two electron-donating ortho-methoxy groups [1]. In procurement and material design, it serves as a rigid, sterically hindered building block for bio-based polymers, a highly active redox mediator, and a precursor for potent antioxidants [2]. Its symmetrical dimethoxy substitution profile fundamentally alters its thermal, electrochemical, and radical-scavenging properties compared to its mono-methoxylated analog, vanillin, making it a critical selection for advanced thermosets, high-Tg thermoplastics, and specialized electrochemical applications where baseline lignin monomers fail to meet performance thresholds [REFS-1, REFS-2].

Generic substitution with vanillin or mixed lignin monomer fractions fails in high-performance applications due to critical differences in steric hindrance and electron density [1]. The absence of the second ortho-methoxy group in vanillin results in lower macromolecular rigidity, which drastically reduces the glass transition temperature (Tg) of derived polymers, rendering them unsuitable for high-heat environments [1]. Furthermore, the dual methoxy groups in syringaldehyde provide superior stabilization of phenoxy radicals and lower electrochemical activation barriers; substituting it with vanillin in antioxidant or redox-mediator formulations leads to a quantifiable drop in radical scavenging efficiency and catalytic turnover [2].

Superior Macromolecular Rigidity and High-Tg Polymer Precursor Suitability

When utilized as a monomer for bio-based polymethacrylates, syringaldehyde yields polymers with significantly higher thermal stability than vanillin. The symmetrical di-methoxy structure restricts polymer chain mobility. Studies on lignin-derived polymethacrylates demonstrate that poly(syringaldehyde methacrylate) achieves a glass transition temperature (Tg) of approximately 201 °C, whereas the corresponding vanillin-derived polymer exhibits a much lower Tg of 129 °C [1].

Evidence DimensionGlass Transition Temperature (Tg) of derived polymethacrylates
Target Compound Data~201 °C (Syringaldehyde-derived)
Comparator Or Baseline~129 °C (Vanillin-derived)
Quantified Difference72 °C higher Tg
ConditionsFree radical polymerization of corresponding methacrylate monomers

Procurement of syringaldehyde is essential for formulating high-temperature-resistant bio-plastics and heat-resistant polymer additives where vanillin fails to meet thermal thresholds.

Lower Oxidation Potential for Efficient Redox Mediation

Syringaldehyde possesses a lower electrochemical oxidation potential compared to vanillin due to the increased electron density provided by its two methoxy groups. Cyclic voltammetry measurements on modified glassy carbon electrodes reveal that syringaldehyde oxidizes at 0.742 V, whereas vanillin requires a higher potential of 0.863–0.873 V [1]. This lower activation barrier makes syringaldehyde a more efficient natural redox mediator.

Evidence DimensionAnodic oxidation peak potential (Epa)
Target Compound Data0.742 V
Comparator Or Baseline0.863–0.873 V (Vanillin)
Quantified Difference~120–130 mV lower oxidation potential
ConditionsCyclic voltammetry at modified glassy carbon electrodes (pH 2.0)

Selecting syringaldehyde over vanillin reduces the energy barrier in electrochemical synthesis and improves electron transfer rates in biocatalytic and fuel cell applications.

Enhanced Radical Scavenging Efficiency via Dual Ortho-Methoxy Stabilization

The presence of two electron-donating ortho-methoxy groups allows syringaldehyde derivatives to stabilize phenoxy radicals far more effectively than mono-methoxylated analogs. In quantitative DPPH radical scavenging assays of water-soluble carnosine-derivatives, the syringaldehyde conjugate demonstrated an IC50 of 7.5 μM, significantly outperforming the vanillin conjugate (IC50 = 19 μM) and standard ascorbic acid (27.5 μM) [1].

Evidence DimensionDPPH Radical Scavenging IC50
Target Compound Data7.5 μM (Carnosine-syringaldehyde)
Comparator Or Baseline19.0 μM (Carnosine-vanillin)
Quantified Difference2.5-fold higher antioxidant potency (lower IC50)
ConditionsDPPH assay of water-soluble trimeric antioxidant derivatives

Formulators of advanced antioxidants and stabilizers must procure syringaldehyde to achieve maximum radical quenching at substantially lower concentrations.

Higher Melting Point for Solid-State Formulation and Processability

Syringaldehyde exhibits a significantly higher melting point than vanillin, which impacts solid-state handling, storage stability, and melt-processing windows. Pure syringaldehyde melts at 110–113 °C [1], whereas pure vanillin melts at 81–83 °C[2]. This ~30 °C difference ensures that syringaldehyde remains a stable, free-flowing solid under harsher milling or compounding conditions where vanillin might prematurely soften or fuse.

Evidence DimensionMelting Point
Target Compound Data110–113 °C
Comparator Or Baseline81–83 °C (Vanillin)
Quantified Difference~30 °C higher melting point
ConditionsStandard atmospheric pressure pure compound characterization

The higher melting point prevents caking during high-shear blending and expands the thermal window for solid-state chemical functionalization.

High-Tg Bio-based Thermoplastics and Resins

Due to the sterically hindered dimethoxy structure that restricts polymer chain mobility, syringaldehyde is the preferred monomer for synthesizing high-temperature-resistant bio-plastics. It should be procured over vanillin when formulating polymethacrylates or polybenzoxazines that require a glass transition temperature exceeding 180 °C [1].

Natural Redox Mediators in Biocatalysis

Syringaldehyde's low electrochemical oxidation potential makes it an optimal natural redox mediator for laccase-catalyzed reactions and microbial fuel cell biocathodes. It is selected over vanillin to lower the energy barrier for electron transfer, thereby increasing catalytic turnover rates in industrial delignification and bioremediation processes [2].

Synthesis of High-Potency Antioxidant Dendrimers

Because of its superior ability to stabilize phenoxy radicals via dual ortho-methoxy groups, syringaldehyde is the precursor of choice for synthesizing water-soluble antioxidant dendrimers and conjugates. It is procured for applications requiring maximum radical quenching at low micromolar concentrations, significantly outperforming mono-methoxylated analogs [3].

Physical Description

Pale yellow solid; [Merck Index]
Very pale green needles; Alcoholic aroma

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

182.05790880 Da

Monoisotopic Mass

182.05790880 Da

Heavy Atom Count

13

Appearance

Powder

Melting Point

113.0 °C
Mp 113-114 °

UNII

2ZR01KTT21

GHS Hazard Statements

Aggregated GHS information provided by 1427 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134-96-3

Wikipedia

Syringaldehyde

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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